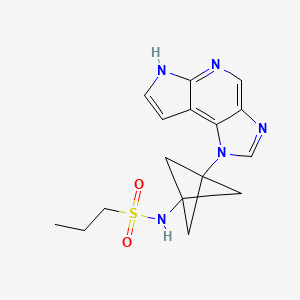
Zemprocitinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zemprocitinib is a small molecule drug that functions as a Janus kinase 1 (JAK1) inhibitor. It was initially developed by Lynk Pharmaceuticals Co., Ltd. The compound has shown potential in treating immune system diseases, infectious diseases, and congenital disorders. Its active indications include atopic dermatitis, ankylosing spondylitis, and rheumatoid arthritis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zemprocitinib involves multiple steps, starting with the formation of its core structure. The key intermediate is a tricyclic compound, which is synthesized through a series of cyclization reactions. The final product is obtained by introducing specific functional groups that enhance its inhibitory activity against JAK1. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Zemprocitinib undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic effects. These derivatives help in understanding the structure-activity relationship and optimizing the compound’s efficacy .
Aplicaciones Científicas De Investigación
Zemprocitinib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of JAK1 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and its potential in treating autoimmune diseases.
Medicine: Undergoing clinical trials for the treatment of atopic dermatitis, ankylosing spondylitis, and rheumatoid arthritis.
Industry: Employed in the development of new therapeutic agents targeting JAK1 .
Mecanismo De Acción
Zemprocitinib exerts its effects by inhibiting Janus kinase 1 (JAK1), a tyrosine-protein kinase involved in the signaling pathways of various cytokines and growth factors. By blocking JAK1, this compound disrupts the JAK-STAT signaling pathway, which is crucial for the activation and proliferation of immune cells. This inhibition leads to a reduction in inflammation and immune response, making it effective in treating autoimmune diseases .
Comparación Con Compuestos Similares
Similar Compounds
Tofacitinib: Another JAK inhibitor used for treating rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A JAK1 and JAK2 inhibitor used for rheumatoid arthritis.
Upadacitinib: A selective JAK1 inhibitor used for rheumatoid arthritis and atopic dermatitis.
Uniqueness of Zemprocitinib
This compound is unique due to its high selectivity for JAK1, which minimizes off-target effects and enhances its therapeutic potential. Its tricyclic structure also contributes to its stability and efficacy compared to other JAK inhibitors .
Propiedades
Número CAS |
2417414-44-7 |
|---|---|
Fórmula molecular |
C16H19N5O2S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-[3-(3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)-1-bicyclo[1.1.1]pentanyl]propane-1-sulfonamide |
InChI |
InChI=1S/C16H19N5O2S/c1-2-5-24(22,23)20-15-7-16(8-15,9-15)21-10-19-12-6-18-14-11(13(12)21)3-4-17-14/h3-4,6,10,20H,2,5,7-9H2,1H3,(H,17,18) |
Clave InChI |
WBKCMWRKRQABQF-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC12CC(C1)(C2)N3C=NC4=CN=C5C(=C43)C=CN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


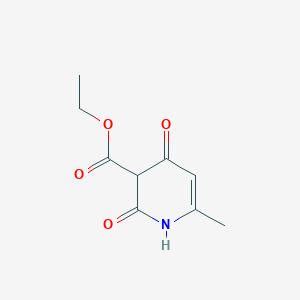
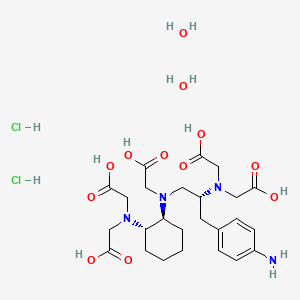
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
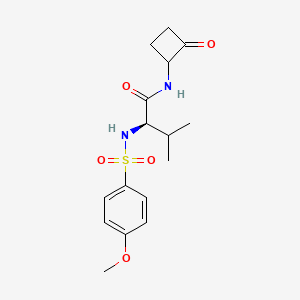
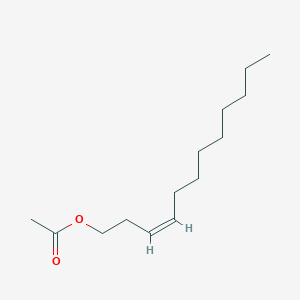
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)

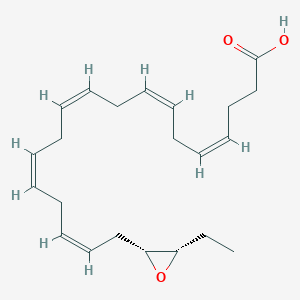
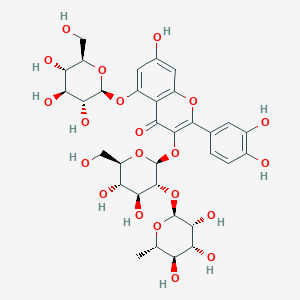
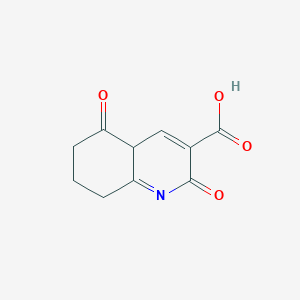
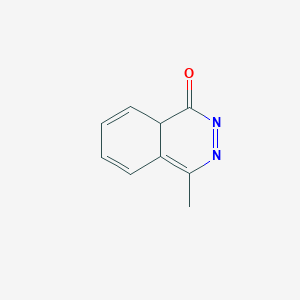
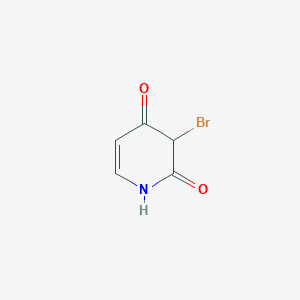
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B12362527.png)

